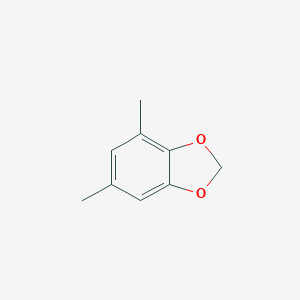

4,6-Dimethyl-1,3-benzodioxole

Description

Structure

3D Structure

Properties

CAS No. |

125460-36-8 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4,6-dimethyl-1,3-benzodioxole |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-4H,5H2,1-2H3 |

InChI Key |

LBRNQJBOHXMZEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)OCO2)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)OCO2)C |

Synonyms |

1,3-Benzodioxole, 4,6-dimethyl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethyl-1,3-benzodioxole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Dimethyl-1,3-benzodioxole, a substituted aromatic heterocyclic compound. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document extrapolates its core characteristics, synthesis, and potential utility from established chemical principles and data on analogous compounds.

Introduction and Chemical Identity

This compound belongs to the benzodioxole class of compounds, which are characterized by a benzene ring fused to a 1,3-dioxole ring. These structures are of significant interest in medicinal chemistry and materials science. The parent compound, 1,3-benzodioxole, and its derivatives are found in numerous natural products and are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1]

CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests it is not a commonly synthesized or commercially available compound.

Chemical Structure: The structure of this compound consists of a 1,3-benzodioxole core with two methyl groups attached to the benzene ring at positions 4 and 6.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway

The most common and effective method for the synthesis of 1,3-benzodioxoles is the methylenation of a corresponding catechol (1,2-dihydroxybenzene).[2] Therefore, a logical synthetic route to this compound would originate from 3,5-dimethylcatechol.

Sources

Spectroscopic Characterization of 4,6-Dimethyl-1,3-benzodioxole: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-1,3-benzodioxole is a substituted aromatic heterocyclic compound. The 1,3-benzodioxole moiety is a common structural motif found in a variety of natural products and pharmacologically active molecules. The addition of methyl groups to the benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design and chemical synthesis. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds.

Part 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons, and the methylenedioxy protons.

Reference Data: ¹H NMR of 1,3-Benzodioxole

The ¹H NMR spectrum of the parent 1,3-benzodioxole typically shows a singlet for the methylenedioxy protons and a multiplet for the aromatic protons.

Predicted ¹H NMR Data for this compound

The introduction of two methyl groups at the 4 and 6 positions will have a predictable effect on the ¹H NMR spectrum. The methyl groups are electron-donating, which will shield the aromatic protons, causing their signals to shift to a higher field (lower ppm).

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~6.6 | Singlet | N/A |

| H-7 | ~6.5 | Singlet | N/A |

| -CH₃ (at C4 & C6) | ~2.2 | Singlet | N/A |

| -O-CH₂-O- | ~5.9 | Singlet | N/A |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals to determine the relative number of protons.

Caption: Predicted ¹H NMR chemical shifts for this compound.

Part 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Reference Data: ¹³C NMR of 1,3-Benzodioxole

The ¹³C NMR spectrum of 1,3-benzodioxole shows characteristic signals for the aromatic carbons and the methylenedioxy carbon.

Predicted ¹³C NMR Data for this compound

The electron-donating methyl groups will cause a downfield shift for the carbons they are attached to (C4 and C6) and an upfield shift for the adjacent carbons.

| Carbon | Predicted Chemical Shift (δ) in ppm |

| C-4, C-6 | ~130 |

| C-5, C-7 | ~110 |

| C-3a, C-7a | ~148 |

| -CH₃ | ~20 |

| -O-CH₂-O- | ~101 |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment than ¹H NMR, so a sufficient acquisition time is necessary.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Part 3: Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data for this compound

The IR spectrum will show characteristic absorption bands for the aromatic ring, the methyl groups, and the methylenedioxy group.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (methyl) | 2980-2850 |

| Aromatic C=C stretch | 1600-1450 |

| C-O-C stretch (dioxole) | 1250-1040 |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). If it is a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 4: Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound

The molecular formula of this compound is C₉H₁₀O₂. The predicted molecular weight is approximately 150.17 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 150.

Predicted Fragmentation Pattern

The fragmentation of benzodioxole derivatives is often characterized by the loss of formaldehyde (CH₂O) from the molecular ion.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 150 | Molecular Ion |

| [M - CH₃]⁺ | 135 | Loss of a methyl radical |

| [M - CH₂O]⁺ | 120 | Loss of formaldehyde |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and MS, and by using the data for the parent 1,3-benzodioxole as a reference, researchers can confidently predict and interpret the spectroscopic data for this and other substituted benzodioxole derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results for structural confirmation and purity assessment in research and development settings.

References

Sources

Unlocking the Potential of 4,6-Dimethyl-1,3-benzodioxole: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Promising Scaffold for Drug Discovery

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents.[3] This technical guide delves into the specific potential of a lesser-explored derivative, 4,6-Dimethyl-1,3-benzodioxole . While direct biological data on this compound is limited, this document, grounded in established medicinal chemistry principles and structure-activity relationships (SAR) of analogous compounds, aims to provide a comprehensive and predictive overview of its synthesis, potential applications, and the experimental workflows required for its evaluation. For researchers and drug development professionals, this guide serves as a foundational resource to inspire and direct future investigations into this promising molecule.

Physicochemical Properties and Rationale for Investigation

The introduction of two methyl groups at the 4- and 6-positions of the 1,3-benzodioxole ring system is predicted to significantly influence its physicochemical properties. These methyl groups are expected to increase the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. Furthermore, the strategic placement of these methyl groups can influence the molecule's metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes. This increased stability could lead to a longer biological half-life, a desirable characteristic for many drug candidates. The electron-donating nature of the methyl groups will also modulate the electronic environment of the aromatic ring, potentially fine-tuning its interactions with biological targets.

Synthesis of this compound: A Proposed Synthetic Workflow

A robust and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for the preparation of substituted benzodioxoles, a two-step synthetic sequence from commercially available 3,5-dimethylphenol is proposed.

Sources

4,6-Dimethyl-1,3-benzodioxole: A Privileged Building Block in Organic Synthesis and Medicinal Chemistry

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) motif is a highly privileged scaffold in medicinal chemistry, featured prominently in natural products (e.g., safrole, piperine) and synthetic pharmaceuticals (e.g., paroxetine, tadalafil)[1]. While the unsubstituted 1,3-benzodioxole ring is highly electron-rich, it often suffers from poor regioselectivity during electrophilic aromatic substitution (EAS) and is susceptible to rapid metabolic oxidation by Cytochrome P450 enzymes.

The introduction of methyl groups at the 4 and 6 positions radically alters this profile. 4,6-Dimethyl-1,3-benzodioxole serves as a highly specialized building block. The methylenedioxy bridge provides strong electron-donating (+M) effects to activate the ring, while the 4,6-dimethyl substitution provides intense steric hindrance. This unique combination tightly controls regioselectivity during functionalization and enhances the lipophilicity and metabolic stability of the resulting drug candidates.

Structural and Electronic Profiling: The Causality of Regioselectivity

To utilize this compound effectively in synthetic pathways, one must understand the interplay between its electronic activating effects and its rigid steric constraints[2].

-

Electronic Activation: The oxygen atoms at positions 1 and 3 (attached to bridgeheads 7a and 3a, respectively) exert a strong positive mesomeric (+M) effect. This renders the aromatic ring highly nucleophilic and susceptible to EAS.

-

Steric Blockade: In the standard IUPAC numbering system, the aromatic carbons are C4, C5, C6, and C7. With methyl groups occupying C4 and C6, the only available sites for substitution are C5 and C7.

-

Regiochemical Outcome: C5 is situated directly between the two methyl groups (C4 and C6), creating a severe steric "bay region." Conversely, C7 is flanked only by the C6-methyl and the C7a-oxygen. Because the 5-membered dioxole ring "ties back" the oxygen atom, the steric bulk around C7 is significantly minimized. Consequently, incoming electrophiles are directed almost exclusively to the C7 position, completely overriding the standard para-directing electronic preference of the O1 oxygen.

Regioselective electrophilic aromatic substitution pathways of this compound.

Experimental Workflows: Self-Validating Protocols

Successful functionalization of electron-rich acetals requires suppressing side reactions, specifically the acid-catalyzed or oxidative cleavage of the methylenedioxy bridge.

Protocol: Regioselective Synthesis of 7-Bromo-4,6-dimethyl-1,3-benzodioxole

Causality of Reagent Selection: We utilize N-bromosuccinimide (NBS) rather than elemental bromine (Br₂). Br₂ in acetic acid generates hydrobromic acid (HBr) as a byproduct, which readily cleaves the sensitive acetal linkage. NBS in a mildly polar aprotic solvent provides a low, steady-state concentration of electrophilic bromine, ensuring clean conversion without degrading the scaffold[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.2 M solution.

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath. This thermodynamic control minimizes radical side-reactions at the benzylic methyl groups.

-

Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Keep the reaction shielded from direct light to prevent homolytic cleavage of the N-Br bond.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material is consumed.

-

Quenching (Critical Step): Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any residual electrophilic bromine. This prevents over-bromination during solvent evaporation.

-

Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize trace succinimide-derived acidity, protecting the dioxole ring from hydrolysis.

-

Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 7-bromo-4,6-dimethyl-1,3-benzodioxole can be purified via short-path distillation or silica gel chromatography.

Applications in Drug Development

The resulting 7-bromo derivative is a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

-

Bioisosterism: The this compound core acts as a lipophilic, metabolically stable bioisostere for ortho-dimethoxybenzene (veratrole) moieties. The methyl groups sterically shield the methylene bridge, reducing its liability to CYP450-mediated carbene formation.

-

Conformational Locking: When a biaryl bond is formed at C7, the adjacent C6-methyl group and the dioxole oxygen restrict the rotation of the newly formed bond (inducing atropisomerism). This conformational locking is frequently exploited by medicinal chemists to force molecules into their bioactive conformations, thereby increasing target affinity and residence time.

Drug discovery workflow utilizing the this compound building block.

Quantitative Data Presentation

The following table summarizes the comparative properties of the unsubstituted vs. substituted benzodioxole scaffolds, highlighting why the 4,6-dimethyl variant is chosen for precision synthesis.

| Property | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole | This compound |

| Molecular Weight | 122.12 g/mol | 201.02 g/mol | 150.18 g/mol |

| Primary EAS Site | C5 / C6 (Mixture) | C6 (Directed by Br/O) | C7 (Sterically controlled) |

| Steric Hindrance (Core) | Low | Moderate | High (C5 Bay Region) |

| Lipophilicity (LogP) | ~2.0 | ~2.8 | ~2.9 |

| Metabolic Stability | Low (CYP450 oxidation) | Moderate | High (Steric shielding) |

References

-

Structures of Benzodioxole derivatives that have biological activities ResearchGate[Link]

-

Direct C(sp2)–H alkylation of unactivated arenes enabled by photoinduced Pd catalysis Nature Communications / NIH[Link]

Sources

Whitepaper: The Pharmacological Evolution of 4,6-Dimethyl-1,3-benzodioxole and Its Analogs

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutics. Among its derivatives, 4,6-dimethyl-1,3-benzodioxole (CAS# 125460-36-8) and its structural analogs represent a critical evolutionary step in targeted drug design[1]. This technical guide provides an in-depth mechanistic and procedural analysis of these compounds, specifically focusing on how structural modifications—such as 4,6-dimethylation—modulate target affinity, metabolic stability, and overall therapeutic efficacy in oncology and infectious diseases.

Structural Causality: The this compound Pharmacophore

In traditional drug development, the unmodified 1,3-benzodioxole ring is often susceptible to cytochrome P450-mediated oxidative cleavage, which opens the methylenedioxy bridge to form a rapidly cleared catechol. The strategic introduction of methyl groups at the 4 and 6 positions serves two distinct, causal purposes:

-

Metabolic Shielding: The steric bulk of the methyl groups physically restricts enzymatic access to the vulnerable acetal carbon and adjacent aromatic C-H bonds. This shielding significantly prolonging the molecule's pharmacokinetic half-life.

-

Electronic Modulation: Methyl groups act as electron-donating groups via hyperconjugation. This enriches the electron density of the aromatic ring, enhancing its capacity to engage in π-π stacking and cation-π interactions within the hydrophobic pockets of target proteins, such as the colchicine-binding site of tubulin[2].

Mechanisms of Action in Oncology and Beyond

Tubulin Polymerization Inhibition

Noscapine, a naturally occurring benzylisoquinoline alkaloid, relies heavily on its 1,3-benzodioxole motif for its antimitotic properties[3]. Advanced research has demonstrated that modifying the 1,3-benzodioxole moiety—such as expanding the dioxolane ring or introducing robust functional groups like deuterium—yields potent cytotoxic agents[4]. These analogs bind stoichiometrically to αβ-tubulin dimers. The causality here is strictly structural: the binding induces a conformational shift that prevents the addition of further tubulin subunits, halting microtubule polymerization. This disruption of the mitotic spindle triggers G2/M phase cell cycle arrest and subsequent apoptosis[3].

Mechanism of tubulin inhibition and apoptosis induction by benzodioxole analogs.

Trx System Inhibition via Arsenical Conjugation

Beyond tubulin targeting, 1,3-benzodioxole derivatives have been conjugated with arsenicals to target the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells[5]. The benzodioxole moiety enhances the lipophilicity and cellular penetrance of the organic arsenical[6]. Once internalized, the conjugate strongly inhibits the Trx system, leading to an overwhelming accumulation of reactive oxygen species (ROS) and selective tumor elimination with minimal peripheral toxicity[6].

Parasiticidal Activity

In the realm of infectious diseases, 1,3-benzodioxole derivatives exhibit pronounced schistosomicidal activity. In vitro studies demonstrate that these compounds induce severe morphological alterations in the tegument of Schistosoma mansoni adult worms, leading to a significant reduction in motility and eventual parasite death[7].

Quantitative Efficacy of Benzodioxole Analogs

The structural modifications of the benzodioxole core directly correlate with enhanced in vitro efficacy across various cancer cell lines. The following table synthesizes the quantitative performance of several key analogs.

| Compound / Analog | Primary Mechanism / Target | Tested Cell Line | IC50 (µM) | Reference |

| Dioxino-noscapine (Analog 20) | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 0.73 | [4] |

| Deuterated noscapine (14e) | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 1.50 | [4] |

| N-propargylnoscapine (NPN) | Tubulin Polymerization Inhibition | Breast Cancer | 1.35 ± 0.20 | [2] |

| YL210 (Benzodioxole deriv.) | Antiproliferative Activity | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [8] |

| MAZ2 (Arsenical conjugate) | Trx System Inhibition | Leukemia / Solid Tumors | < 1.00 | [5] |

Self-Validating Experimental Workflows

Step-by-step workflow from synthesis to lead optimization of benzodioxole derivatives.

Protocol: Microwave-Assisted Synthesis of this compound Core

To ensure high yield and reproducibility, a microwave-assisted green chemistry approach is preferred.

-

Preparation: Dissolve 1.0 equivalent of 3,5-dimethylcatechol in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that prevents the solvation of the nucleophilic phenoxide oxygen, thereby maximizing its reactivity.

-

Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K

CO -

Alkylating Agent: Add 1.2 equivalents of dibromomethane dropwise.

-

Reaction: Subject the mixture to microwave irradiation at 110°C for 15-20 minutes. Causality: Microwave heating provides uniform energy distribution, rapidly overcoming the activation energy required to close the strained five-membered dioxole ring, minimizing side-product formation.

-

Validation: Monitor completion via Thin Layer Chromatography (TLC). Extract the product using ethyl acetate/water partitioning. Validate the structural integrity using

H-NMR (specifically looking for the characteristic singlet of the methylenedioxy protons around δ 5.9-6.0 ppm) and HR-MS[8].

Protocol: In Vitro Cytotoxicity Assay (MTT)

Every biological evaluation must be a self-validating system, incorporating both positive and negative controls to rule out assay artifacts[8].

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates at a density of 5 × 10

cells/well in complete medium. Incubate for 24 hours at 37°C in a 5% CO -

Treatment: Treat cells with varying concentrations of the synthesized this compound analogs (0.1 µM to 100 µM).

-

Controls: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 5-Fluorouracil or Sorafenib) to validate the assay's sensitivity[8].

-

Incubation & MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Quantification: Solubilize the formazan crystals in 150 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC

values using non-linear regression analysis[8].

Future Perspectives in Drug Development

The exploration of this compound and its analogs is rapidly expanding. Future drug development efforts are focusing on leveraging the bioisosteric properties of the benzodioxole ring to overcome multidrug resistance (MDR) in tumors. Because compounds like the deuterated noscapine analog 14e are not vulnerable to P-glycoprotein (P-gp) efflux pumps, they hold immense promise for treating drug-resistant carcinomas[4]. Furthermore, the integration of these scaffolds into targeted delivery systems, such as amino acid conjugates, is expected to enhance their pharmacokinetic profiles and tissue specificity[2].

References

Sources

- 1. CAS ç»å½å·ï¼125460-36-8ï¼ 4,6-äºç²åº-1,3-è¯å¹¶äºæ°§æç¯, æ´å¤ä¿¡æ¯ã [chemblink.com]

- 2. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noscapine - Wikipedia [en.wikipedia.org]

- 4. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. papers.ssrn.com [papers.ssrn.com]

Comprehensive Safety, Handling, and Pharmacological Applications of 4,6-Dimethyl-1,3-benzodioxole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, causality-driven framework for working with 4,6-Dimethyl-1,3-benzodioxole . This compound is a highly specialized, sterically hindered derivative of the privileged 1,3-benzodioxole scaffold. By integrating its physicochemical profile with stringent safety protocols and advanced pharmacological applications, this guide ensures that researchers can safely handle the material while maximizing its utility in drug discovery and synthetic workflows.

Chemical Identity & Physicochemical Profiling

The 1,3-benzodioxole core (a benzene ring fused to a 1,3-dioxolane ring) is a well-documented pharmacophore. The addition of two methyl groups at the 4 and 6 positions significantly alters the molecule's electronic distribution and steric bulk. This modification increases the lipophilicity of the compound, which enhances cellular permeability in biological assays but also requires specific handling considerations due to altered volatility and solvent interactions.

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| Chemical Name | This compound | Core scaffold for bioisosteric replacement. |

| CAS Registry Number | 125460-36-8 | Unique identifier for regulatory compliance[1]. |

| Molecular Formula | C9H10O2 | Indicates a highly reduced, lipophilic structure. |

| Molecular Weight | 150.17 g/mol | Low molecular weight, ideal for fragment-based drug design[1]. |

| Exact Mass | 150.068 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |

Toxicological Profile & GHS Safety Standards

Handling this compound requires a deep understanding of its hazard profile. Extrapolating from the parent 1,3-benzodioxole, the compound presents specific flammability and toxicity risks that dictate our engineering controls.

Table 2: GHS Hazard Classification & Causality

| Hazard Class | GHS Code | Precautionary Rationale (Causality) |

| Flammable Liquid | H226 / P210 | The compound's vapor pressure and flash point require explosion-proof handling to prevent ignition from static discharge[2]. |

| Eye Irritation | H319 / P305 | High lipophilicity allows rapid penetration of the corneal epithelium; mandates tight-fitting EN 166 goggles[2]. |

| Respiratory Irritation | H335 / P261 | Volatile organic nature irritates mucous membranes; dictates mandatory use of a Class II fume hood[2]. |

| Aquatic Toxicity | H410 / P273 | The stable dioxolane ring is persistent in aquatic environments; strictly prohibits drain disposal[2]. |

Standard Operating Procedures (SOP) for Safe Handling

To ensure a self-validating safety environment, the following protocols must be strictly adhered to:

-

Engineering Controls: All transfers and reactions must be conducted in a chemical fume hood equipped with explosion-proof ventilation. Causality: Benzodioxole derivatives can form explosive mixtures with air at elevated temperatures; explosion-proof systems eliminate spark risks[3].

-

Static Discharge Prevention: Use non-sparking tools. Ground and bond all receiving containers during solvent transfer. Self-Validation: Utilize a multimeter to verify continuity (< 10 ohms) between the grounded container and the earth ground before initiating transfer[3].

-

Personal Protective Equipment (PPE): Wear chemical-impermeable nitrile gloves (minimum 0.4 mm thickness). Causality: Nitrile provides superior resistance to the non-polar nature of the dimethyl-substituted ring compared to latex, preventing transdermal absorption[2].

-

Storage Conditions: Store in a tightly closed container within a dedicated flammables cabinet, away from direct sunlight and strong oxidizing agents. Causality: UV light and oxidizers can initiate radical cleavage of the sensitive acetal linkage in the dioxolane ring[3].

Role in Drug Development & Pharmacological Synthesis

The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, frequently acting as a bioisostere for catechol groups. Masking the hydroxyls with a methylene bridge prevents rapid Phase II metabolism (glucuronidation), thereby extending the drug's pharmacokinetic half-life.

Recent literature highlights the profound efficacy of benzodioxole derivatives in oncology. Specifically, propargyl ether derivatives of benzodioxole have been validated as potent Histone Deacetylase (HDAC) inhibitors[4]. The oxygen atoms of the dioxolane ring coordinate with the

Figure 1: Mechanism of action for benzodioxole derivatives in HDAC inhibition and apoptosis.

Beyond oncology, structurally related benzodioxole derivatives (such as N-(benzo[d][1,3]dioxol-5-yl) acetamides) have been identified as potent Transport Inhibitor Response 1 (TIR1) auxin receptor agonists, demonstrating the scaffold's versatility in agricultural biotechnology[5].

Validated Experimental Workflow: Synthesis & Cytotoxicity Assay

The following protocol outlines the synthesis of a pharmacologically active functionalized derivative from this compound, followed by an in vitro validation assay.

Phase 1: Electrophilic Functionalization

-

Inert Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM prevents water from quenching the electrophile, while the inert atmosphere prevents oxidative degradation of the electron-rich aromatic ring.

-

Self-Validation: Monitor the argon bubbler; a steady rate of 1 bubble/second confirms positive pressure and a truly inert environment.

-

-

Catalytic Activation: Add

(1.2 eq) at 0°C, followed by the dropwise addition of the target acyl chloride.-

Causality: The 0°C temperature strictly controls the exothermic reaction rate, preventing poly-substitution. The regioselectivity is naturally governed by the steric bulk of the 4,6-dimethyl groups.

-

-

Reaction Monitoring:

-

Self-Validation: Perform Thin Layer Chromatography (TLC) every 30 minutes. The complete disappearance of the high-Rf starting material spot validates the efficacy of the Lewis acid catalyst.

-

-

Controlled Quenching: Quench the reaction with ice-cold 1M HCl.

-

Causality: The 1,3-benzodioxole core is sensitive to strong acids. Using ice-cold dilute HCl destroys the active Lewis acid complex without cleaving the acetal linkage.

-

Phase 2: In Vitro Cytotoxicity (MTT Assay)

To evaluate the anti-tumor activity of the synthesized derivative against human carcinoma cell lines (e.g., HeLa or MDA-MB-231)[6]:

-

Cell Seeding: Seed cells in a 96-well plate at

cells/well. Incubate for 24h at 37°C in 5% -

Compound Treatment: Treat cells with serial dilutions (1–100 µM) of the derivative.

-

Self-Validation: Include a vehicle control well containing only 0.1% DMSO. If the vehicle control shows >5% cell death, the assay is invalid, as the cytotoxicity is solvent-driven rather than compound-driven.

-

-

Quantification: After 48h, add 20 µL of MTT solution (5 mg/mL). Incubate for 4h, solubilize the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm to calculate the

.

Figure 2: Step-by-step experimental workflow for the synthesis and validation of benzodioxole derivatives.

References

-

Title: Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer Source: Taylor & Francis URL: [Link]

-

Title: Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity Source: SSRN URL: [Link]

-

Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. papers.ssrn.com [papers.ssrn.com]

Thermochemical Profiling of 1,3-Benzodioxole Derivatives: A Methodological Guide to Thermodynamic Stability and Conformational Dynamics

Executive Summary

The 1,3-benzodioxole scaffold—a bicyclic system comprising a benzene ring fused to a 1,3-dioxolane ring—is a privileged structural motif in medicinal chemistry, agrochemicals, and fragrance development. It forms the core of critical active pharmaceutical ingredients (APIs) such as paroxetine and tadalafil, as well as natural products like safrole and piperonal.

For drug development professionals and formulation scientists, empirical thermochemical data—specifically standard molar enthalpies of formation (

Structural Thermodynamics: The Anomeric Effect vs. -Delocalization

To understand the thermochemistry of 1,3-benzodioxole derivatives, one must first understand the intramolecular forces dictating their geometry. Unlike simple planar aromatic systems, the 1,3-benzodioxole ring's conformation is governed by a delicate, substituent-dependent energetic balance [1].

The structural thermodynamics are driven by two competing orbital interactions:

-

The Anomeric Effect (Favors Puckering): An interaction between a nonbonded oxygen

lone electron pair ( -

-Delocalization (Favors Planarity): A competing interaction between the same oxygen lone pairs and the antibonding

The Causality of Substituent Effects: The electronic nature of the substituent attached to the benzene ring (electron-donating vs. electron-withdrawing) directly modulates this balance. Electron-withdrawing groups pull electron density away from the oxygen lone pairs, attenuating the anomeric effect and flattening the molecule. Conversely, electron-donating groups enrich the system, altering the degree of ring puckering and shifting the standard molar enthalpy of formation [2].

Logical relationship of forces driving 1,3-benzodioxole ring conformation.

Self-Validating Experimental Workflows

Thermochemical accuracy requires a closed-loop, self-validating methodology. Because intermolecular lattice forces in the condensed phase obscure the intrinsic intramolecular forces (like the anomeric effect), researchers must bridge condensed-phase combustion data with phase-transition data to isolate the gas-phase enthalpy [1]. This empirical result is then cross-validated against in silico quantum mechanical models.

Protocol 1: Static Bomb Calorimetry (Condensed Phase Enthalpy)

Purpose: To determine the standard molar energy of combustion (

-

Sample Preparation: Pelletize 3–5 mg of crystalline derivatives. For liquid derivatives (e.g., 5-methyl-1,3-benzodioxole), encapsulate the sample in polyester bags (Melinex) to prevent premature volatilization. Crucial correction: The mass of Melinex must be strictly corrected for its inherent water mass fraction (typically 0.0032) to prevent skewed combustion energies.

-

Combustion: Ignite the sample inside a static bomb calorimeter calibrated with high-purity benzoic acid, under a high-pressure oxygen atmosphere (

MPa). -

Derivation: Record the temperature rise. Convert the resulting

to the standard molar enthalpy of formation in the condensed phase (

Protocol 2: Phase Transition Calorimetry

Purpose: To measure the enthalpy of sublimation (

-

Method Execution (Calvet Microcalorimetry): Drop the sample, sealed in a thin glass capillary, into a high-temperature Calvet microcalorimeter (held between 367 K and 414 K, depending on the derivative's volatility).

-

Evaporation: Remove the sample from the hot zone via vacuum evaporation.

-

Standardization: Correct the observed high-temperature enthalpies back to standard conditions (

K) using integrated heat capacity (

Protocol 3: Computational Cross-Validation

Purpose: To ensure the physical data is free of systemic experimental artifacts.

-

Geometry Optimization: Model the derivatives using Density Functional Theory (DFT) utilizing the B3LYP functional with 6-31G** and 6-311G** basis sets.

-

Isodesmic Reactions: Construct theoretical isodesmic reactions—hypothetical reactions where the number and type of chemical bonds are conserved between reactants and products. This cancels out systematic errors in the DFT functional.

-

Validation: Calculate the theoretical gas-phase enthalpy (

) and compare it against the empirically derived gas-phase enthalpy (

Experimental and computational workflow for thermochemical validation.

Quantitative Thermochemical Data

The following table synthesizes the validated standard molar enthalpies of formation in the gas phase (

| Compound | Substituent (6-R / 5-R) | Standard State | |

| 5-oxoethyl-1,3-benzodioxole | -C(O)CH₃ | Solid | -319.3 ± 2.8 |

| 5-cyano-1,3-benzodioxole | -CN | Solid | -23.2 ± 2.2 |

| 5-nitro-1,3-benzodioxole | -NO₂ | Solid | -176.0 ± 3.2 |

| 5-methyl-1,3-benzodioxole | -CH₃ | Liquid | -184.7 ± 3.5 |

| Sesamol | -OH | Solid | -325.7 ± 1.9 |

| Piperonyl alcohol | -CH₂OH | Solid | -329.0 ± 2.0 |

| Piperonylic acid | -COOH | Solid | -528.9 ± 2.6 |

| Homopiperonylic acid | -CH₂COOH | Solid | -544.5 ± 2.9 |

Data aggregated from Matos et al. (2007) and Matos et al. (2004).

References

-

Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2007). Experimental and Computational Thermochemistry of 1,3-Benzodioxole Derivatives. Journal of Chemical & Engineering Data, 52(3), 1089-1094.[Link][1]

-

Matos, M. A. R., Monte, M. J. S., Sousa, C. C. S., Almeida, A. R. R. P., & Morais, V. M. F. (2004). Thermodynamic study of sesamol, piperonyl alcohol, piperonylic acid and homopiperonylic acid: a combined experimental and theoretical investigation. Organic & Biomolecular Chemistry, 2(6), 908-914.[Link][2]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4,6-Dimethyl-1,3-benzodioxole from Catechol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The 1,3-benzodioxole (methylenedioxybenzene) motif is a privileged scaffold in medicinal chemistry, frequently utilized to enhance metabolic stability, lipophilicity, and target binding affinity in drug candidates[1]. While the parent 1,3-benzodioxole is easily synthesized, the targeted preparation of its substituted derivatives—specifically 4,6-dimethyl-1,3-benzodioxole —presents a unique regiochemical challenge.

The Regiochemical Problem: A naive approach might involve the initial methylenation of catechol to form 1,3-benzodioxole, followed by direct Friedel-Crafts alkylation. However, the oxygen atoms of the dioxole ring strongly direct electrophilic aromatic substitution (EAS) to the 5- and 6-positions. Achieving a 4,6-substitution pattern directly from 1,3-benzodioxole is synthetically unviable due to these electronic directing effects.

The Solution: To achieve absolute regiocontrol, the methyl groups must be installed onto the catechol ring prior to the formation of the dioxole ring. This protocol leverages a three-step sequence:

-

Bis-Mannich Reaction: Catechol undergoes aminomethylation. The strongly activating hydroxyl groups direct the bulky dimethylaminomethyl groups to the 3 and 5 positions, avoiding the sterically hindered 3,6-substitution pattern under thermodynamic control [2].

-

Catalytic Hydrogenolysis: The benzylic C–N bonds of the Mannich base are cleaved via palladium-catalyzed hydrogenolysis, cleanly yielding 3,5-dimethylcatechol.

-

Methylenation: The 1,3-dioxole ring is formed via a double

displacement of dibromomethane. We employ Cesium Carbonate (

Synthetic Workflow

Figure 1: Three-step synthetic workflow for this compound from catechol.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected metrics for a standard 100 mmol scale synthesis.

| Step | Transformation | Reagents (Equiv) | Catalyst / Base | Solvent | Temp / Time | Expected Yield |

| 1 | Aminomethylation | Formaldehyde (2.5), Dimethylamine (2.5) | None | Ethanol | 80 °C / 6 h | 75 - 82% |

| 2 | Hydrogenolysis | 10% Pd/C (5 mol%) | Methanol | 25 °C / 12 h | 85 - 90% | |

| 3 | Methylenation | Dibromomethane (1.5) | DMF | 110 °C / 4 h | 65 - 75% |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(dimethylaminomethyl)catechol

Causality Check: Formaldehyde and dimethylamine form a reactive iminium ion in situ. The reaction is run in ethanol to ensure the solubility of the catechol while allowing the highly polar bis-Mannich product to be easily isolated.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Dissolve catechol (11.0 g, 100 mmol) in absolute ethanol (150 mL). Cool the solution to 0 °C using an ice bath.

-

Iminium Generation: Slowly add aqueous dimethylamine (40% w/w, 28.2 mL, 250 mmol) followed by aqueous formaldehyde (37% w/w, 18.6 mL, 250 mmol) dropwise over 30 minutes to prevent uncontrollable exothermic spikes.

-

Reaction: Remove the ice bath and heat the mixture to reflux (80 °C) for 6 hours.

-

Workup: Concentrate the mixture in vacuo. Dissolve the resulting viscous oil in 1M HCl (100 mL) and wash with diethyl ether (2 × 50 mL) to remove unreacted catechol. Adjust the aqueous layer to pH 10 using 2M NaOH. Extract the free base with dichloromethane (3 × 100 mL).

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate to yield Intermediate 1 as a pale yellow oil.

Protocol 2: Synthesis of 3,5-Dimethylcatechol (Hydrogenolysis)

Causality Check: The benzylic amines are highly susceptible to hydrogenolysis. Methanol is used as the solvent to facilitate hydrogen transfer, and a moderate pressure (3 atm) ensures complete conversion without over-reducing the aromatic ring.

-

Setup: Transfer Intermediate 1 (approx. 17.0 g, 75 mmol) into a thick-walled Parr hydrogenation vessel. Dissolve in methanol (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (4.0 g, ~5 mol% Pd) under a continuous stream of argon to prevent autoignition.

-

Reaction: Seal the vessel, purge with nitrogen three times, and then pressurize with

gas to 3 atm (approx. 45 psi). Shake or stir vigorously at room temperature for 12 hours. -

Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The starting material is UV-active and stains positive with ninhydrin. The product (3,5-dimethylcatechol) will stain dark brown/black with aqueous

. -

Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

-

Isolation: Concentrate the filtrate in vacuo to yield Intermediate 2 as an off-white solid.

Protocol 3: Synthesis of this compound

Causality Check: Dibromomethane is chosen over dichloromethane due to the superior leaving group ability of bromide, which accelerates the cyclization. DMF is required to solubilize the cesium salts and stabilize the transition state.

-

Setup: In a thoroughly dried 250 mL two-neck flask under argon, dissolve 3,5-dimethylcatechol (6.9 g, 50 mmol) in anhydrous DMF (100 mL).

-

Base Addition: Add finely powdered, oven-dried Cesium Carbonate (

, 40.7 g, 125 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. The solution will darken. -

Alkylating Agent: Add dibromomethane (

, 5.2 mL, 75 mmol) in one portion. -

Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 4 hours.

-

Workup: Cool the mixture to room temperature. Filter off the inorganic salts through a sintered glass funnel and wash the filter cake with ethyl acetate (100 mL).

-

Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Add water (200 mL) and extract with ethyl acetate (3 × 100 mL). Crucial step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 100 mL) to completely remove residual DMF.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to yield the target molecule as a clear, volatile oil.

Self-Validating System & Analytical Expectations

To ensure the integrity of the synthesized this compound, validate the final product against the following spectroscopic benchmarks:

-

GC-MS: Expected molecular ion peak at m/z = 150.07. The fragmentation pattern should show a strong [M-H]+ peak and loss of formaldehyde (M-30).

-

1H NMR (400 MHz,

):- 5.88 (s, 2H) - Characteristic methylenedioxy bridge protons.

- 6.55 (s, 1H) - Aromatic proton at C5 (between the two methyl groups).

- 6.62 (s, 1H) - Aromatic proton at C7.

- 2.25 (s, 3H) - Aryl methyl group at C4.

- 2.30 (s, 3H) - Aryl methyl group at C6.

-

TLC:

in Hexanes:EtOAc (9:1). Visualized by UV (254 nm) and stains bright red/purple with acidic p-anisaldehyde upon heating.

References

-

Taylor & Francis. (2021). Catechol-derived Mannich bases: radical regulatory properties, cytotoxicity and interaction with biomolecules. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

- European Patent Office. (2004). Method for producing seven-membered diether compounds and intermediates thereof (EP1405851A1). (Details the base-catalyzed alkylation of catechols).

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 1,3-Benzodioxole Derivatives

Introduction & Strategic Importance

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged structural motif in drug discovery, materials science, and natural product synthesis[1]. It serves as a core pharmacophore in numerous bioactive compounds, including the alkaloid dubamine, various antiviral agents, and synthetic analogs of tamoxifen[2]. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for functionalizing this scaffold. Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of diverse boronic acids make it indispensable for late-stage functionalization and library synthesis[1],[3].

Mechanistic Insights & Causality in Experimental Design

The successful coupling of 1,3-benzodioxole derivatives requires a deep understanding of the scaffold's electronic properties. The two oxygen atoms in the dioxole ring donate significant electron density into the aromatic system via resonance, fundamentally altering the kinetics of the catalytic cycle:

-

Oxidative Addition (Halogenated Benzodioxoles): When using a halogenated benzodioxole (e.g., 5-bromo-1,3-benzodioxole), the electron-rich arene deactivates the C–X bond toward oxidative addition by the Pd(0) catalyst. Therefore, highly electron-rich and bulky phosphine ligands (such as XPhos) are required to lower the activation barrier for this step and stabilize the resulting Pd(II) intermediate[4].

-

Transmetalation (Benzodioxole Boronic Acids): Conversely, when using a benzodioxole boronic acid (e.g., 1,3-benzodioxole-5-boronic acid), the electron-rich nature accelerates the transmetalation step. However, this same electronic property makes the boronic acid highly susceptible to protodeboronation (hydrolytic cleavage of the C–B bond) if the reaction is heated for prolonged periods without adequate base activation[2].

Optimization of Reaction Conditions

Quantitative data from recent methodological studies highlight the critical role of the catalyst, ligand, and solvent system. Table 1 summarizes the optimization landscape for coupling 1,3-benzodioxole derivatives.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Benzodioxole Derivatives

| Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Observation / Causality |

| Pd(PPh3)4 | Dioxane | K2CO3 | 90 | Trace | Insufficient electron density at the metal center for efficient oxidative addition into the electron-rich C–Br bond[5]. |

| PdCl2(PPh3)2 | Dioxane | K2CO3 | 90 | 55 - 59 | Standard bidentate precursor provides moderate transmetalation efficiency but suffers from slow reductive elimination[5]. |

| PdCl2(XPhos)2 | n-BuOH / H2O | NaOH / TBAOH | 110 (MW) | 87 - 93 | Bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination, preventing catalyst decay[2],[4]. |

| Pd/γ-Al2O3 | Toluene / H2O | K3PO4 | 120 | 54 | Heterogeneous, recyclable catalyst; lower yield is attributed to mass transfer limitations and steric hindrance[6],[7]. |

Experimental Workflow & Self-Validating Protocol

Step-by-step workflow for the Suzuki-Miyaura coupling of 1,3-benzodioxole derivatives.

Standard Operating Protocol: Synthesis of a 5-Aryl-1,3-Benzodioxole

This protocol is designed as a self-validating system. By strictly controlling the atmosphere and stoichiometry, deleterious side reactions are minimized, ensuring reproducible yields[1],[7].

Materials Required:

-

5-Bromo-1,3-benzodioxole (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

PdCl2(XPhos)2 (0.01 - 0.05 equiv)[2]

-

Base: K2CO3 or aqueous TBAOH (2.0 - 3.0 equiv)

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole, the arylboronic acid, and the PdCl2(XPhos)2 catalyst[1],[2].

-

Causality: Weighing the palladium catalyst last minimizes its exposure to ambient moisture and oxygen, preserving the integrity of the precatalyst.

-

-

Atmospheric Control (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times[1].

-

Causality: Pd(0) intermediates are highly sensitive to oxidation. Residual oxygen leads to the formation of Pd-black (irreversible catalyst deactivation) and heavily promotes the oxidative homocoupling of the boronic acid[7].

-

-

Solvent & Base Addition: Inject the degassed solvent (e.g., 1,4-Dioxane) via syringe. Follow with the addition of the base. If using an aqueous base solution, ensure it is sparged with Argon for at least 15 minutes prior to addition[2].

-

Reaction Execution: Heat the mixture to 80–110 °C using an oil bath or a microwave reactor (300 W) for 30 minutes to 24 hours, depending on the steric bulk of the substrates[1],[2].

-

In-Process Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or GC-MS.

-

Self-Validation: The disappearance of the limiting reagent (5-bromo-1,3-benzodioxole) validates the completion of the catalytic cycle. The appearance of a highly UV-active spot (due to the extended conjugation of the biaryl product) confirms successful C–C bond formation.

-

-

Work-Up: Cool the reaction mixture to room temperature, dilute with deionized water, and extract three times with Ethyl Acetate (EtOAc)[1]. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography using a Hexanes/EtOAc gradient to afford the pure 1,3-benzodioxole derivative[1].

Troubleshooting & Analytical Validation

-

Issue: High levels of boronic acid homocoupling (Biaryl byproduct).

-

Cause: Oxygen ingress during the reaction or insufficient degassing of the aqueous base[6].

-

Solution: Rigorously degas all solvents via the freeze-pump-thaw method and verify the integrity of the Schlenk line and septa.

-

-

Issue: Protodeboronation (De-borylated starting material).

-

Cause: Extended heating times or excessive water in the presence of strong bases, which hydrolyzes the C–B bond before transmetalation can occur.

-

Solution: Switch to a milder base (e.g., K3PO4 instead of NaOH) or transition to anhydrous conditions utilizing a fluoride source (e.g., CsF) to activate the boron species[7].

-

-

Issue: Incomplete Conversion / Stalled Reaction.

-

Cause: Catalyst poisoning, product inhibition, or high steric hindrance at the coupling site[6].

-

Solution: Upgrade the ligand system to a bulkier biaryl phosphine (e.g., SPhos or XPhos) which actively accelerates the reductive elimination step and prevents the catalyst from resting in an inactive Pd(II) state[4].

-

References

-

National Institutes of Health (PMC). "Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives." Angewandte Chemie. Available at: [Link]

-

RSC Publishing. "Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation." RSC Advances. Available at:[Link]

-

ACS Publications. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega. Available at: [Link]

-

ResearchGate. "Optimization of reaction conditions for the Suzuki-Miyaura coupling." Research Journal of Chemistry and Environment. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02394A [pubs.rsc.org]

Application Note: High-Confidence Identification of 4,6-Dimethyl-1,3-benzodioxole using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed and robust protocol for the unambiguous identification of 4,6-Dimethyl-1,3-benzodioxole using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. By elucidating the causality behind experimental choices, this protocol ensures scientific integrity and reproducibility. The method's validity is reinforced through in-text citations of authoritative sources and a comprehensive reference list.

Introduction

This compound is a substituted aromatic ether with potential applications in various chemical syntheses. Accurate and reliable identification of this compound is crucial for quality control, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the identification of volatile and semi-volatile organic compounds due to its exceptional separation efficiency and highly specific detection capabilities.[1] This document provides a comprehensive, field-proven protocol for the analysis of this compound, emphasizing the rationale behind each step to empower the analyst with a deep understanding of the methodology.

Principle of the Method

The fundamental principle of this protocol lies in the synergistic combination of gas chromatography and mass spectrometry. The gas chromatograph separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[1] Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, enabling high-confidence identification by comparison to reference spectra.[2]

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted in the following diagram:

Caption: GC-MS workflow for this compound identification.

Materials and Reagents

-

This compound (analytical standard, purity ≥98%)

-

Dichloromethane (DCM), HPLC grade or equivalent[3]

-

Hexane, HPLC grade or equivalent[3]

-

Methanol, HPLC grade or equivalent[4]

-

Helium (carrier gas), ultra-high purity (99.999%)

-

0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)

-

2 mL amber glass autosampler vials with PTFE-lined septa

Instrumentation and Analytical Conditions

A standard benchtop Gas Chromatograph coupled to a single quadrupole Mass Spectrometer is recommended. The following parameters have been optimized for the analysis of this compound and related benzodioxole derivatives.[5]

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing excellent separation for a wide range of semi-volatile organic compounds.[6] |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the column.[7] |

| Injection Mode | Split (Split Ratio 50:1) | Prevents column overloading and ensures sharp chromatographic peaks for relatively concentrated samples.[7] |

| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |

| Oven Program | Initial: 80 °C, hold for 2 min | Allows for the elution of highly volatile components before the analyte. |

| Ramp: 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of components with varying boiling points. | |

| Final Hold: 280 °C for 5 min | Ensures elution of any less volatile compounds from the column. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |

| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and well-characterized mass spectra, enabling library matching.[8] |

| Source Temperature | 230 °C | Minimizes analyte condensation and fragmentation within the ion source. |

| Quadrupole Temperature | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole. |

| Mass Range | 40 - 400 m/z | A suitable mass range to capture the molecular ion and key fragment ions of this compound. |

| Scan Mode | Full Scan | Acquires a complete mass spectrum at each point in the chromatogram, essential for identification. |

| Solvent Delay | 3 min | Prevents the solvent peak from entering the mass spectrometer, which can cause filament damage and source contamination. |

Protocol: Step-by-Step Methodology

Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

-

Working Standard Solution (10 µg/mL): Perform a serial dilution of the primary stock solution with dichloromethane to achieve a final concentration of approximately 10 µg/mL.[4] This concentration is generally suitable for achieving a good signal-to-noise ratio without detector saturation.

Sample Preparation

-

Liquid Samples: If the sample is a liquid, dissolve a known amount in dichloromethane to an estimated concentration within the working range of the instrument.

-

Solid Samples: For solid samples, perform a solvent extraction. A common starting point is to use sonication or vortexing with dichloromethane.

-

Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the GC injector or column.[3]

-

Vialing: Transfer the filtered solution into a 2 mL amber glass autosampler vial and seal with a PTFE-lined septum.

GC-MS System Suitability Check

Before analyzing samples, it is imperative to verify the performance of the GC-MS system.

-

Tuning: Perform an autotune of the mass spectrometer using a suitable tuning compound (e.g., PFTBA) to ensure proper mass calibration and resolution.

-

Blank Analysis: Inject a vial of pure dichloromethane to check for system contamination and carryover.

-

Standard Injection: Inject the 10 µg/mL working standard solution to verify the retention time, peak shape, and spectral integrity of this compound.

Sample Analysis

-

Create a sequence in the instrument control software including blanks, standards, and unknown samples.

-

Initiate the sequence to perform the automated analysis.

Data Analysis and Identification

Chromatographic Analysis

-

Examine the Total Ion Chromatogram (TIC) for a peak at the expected retention time of this compound.

-

Integrate the peak of interest and note its retention time. The retention time should be consistent with that of the analytical standard.

Mass Spectral Identification

-

Obtain the mass spectrum of the chromatographic peak of interest by averaging the scans across the peak and subtracting the background spectrum.

-

Library Search: Compare the acquired mass spectrum against a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[9][10] A high match factor (typically >800) provides a strong indication of the compound's identity.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Benzodioxole [webbook.nist.gov]

- 10. store.bruker.com [store.bruker.com]

- 11. 1,3-Benzodioxole | C7H6O2 | CID 9229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 4,6-Dimethyl-1,3-benzodioxole as a Regioselective Scaffold in Pharmaceutical Synthesis

Executive Summary

The 1,3-benzodioxole motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics. However, functionalizing the unsubstituted benzodioxole core often yields complex, difficult-to-separate mixtures of regioisomers. 4,6-Dimethyl-1,3-benzodioxole (CAS 125460-36-8) circumvents this critical bottleneck. By strategically occupying the C4 and C6 positions with methyl groups, this building block restricts the available sites for electrophilic aromatic substitution (EAS), enabling highly regioselective functionalization.

This intermediate is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of highly substituted EZH1/EZH2 dual inhibitors (such as Valemetostat analogs) utilized in targeted oncology therapies[1].

Mechanistic Insights: Regioselectivity and Steric Control

Understanding the electronic and steric interplay within the this compound core is essential for predicting reaction outcomes.

-

Electronic Directing Effects: In a standard 1,3-benzodioxole ring, the methylenedioxy oxygens (O1 and O3) exert a powerful +M (resonance) effect, highly activating the aromatic ring toward EAS[2]. O1 directs incoming electrophiles to the C7 and C5 positions, while O3 directs to the C4 and C6 positions.

-

Steric Blocking: In the 4,6-dimethyl scaffold, the C4 and C6 positions are covalently blocked by methyl groups, completely eliminating O3-directed substitution pathways.

-

Causality of C7 Preference: The only remaining available sites for substitution are C5 and C7. The C5 position is sterically compressed between the two methyl groups at C4 and C6. Consequently, electrophilic attack is kinetically and thermodynamically driven to the relatively unhindered C7 position[2].

This intrinsic regiocontrol eliminates the need for complex chromatographic separations of regioisomers, maximizing the yield of the desired API intermediate and streamlining scale-up operations.

Regioselective EAS pathway of this compound favoring C7 substitution.

Key Synthetic Workflows & Protocols

To leverage this scaffold in drug discovery, two primary functionalization protocols are routinely employed: Bromination (setting up cross-coupling) and Formylation (setting up reductive amination).

Protocol A: Regioselective Bromination

Target: 7-Bromo-4,6-dimethyl-1,3-benzodioxole Purpose: Installs a versatile halogen handle at C7, preparing the scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This is an essential step for appending complex heterocyclic side chains, such as the pyridone motifs found in EZH inhibitors[1][3].

Self-Validating System: The success and regioselectivity of this reaction are validated in-process via 1H-NMR. The starting material exhibits two distinct aromatic singlets (C5-H and C7-H). Successful C7 bromination is confirmed by the disappearance of one aromatic proton signal, shifting the spectrum to a single isolated aromatic peak, alongside the expected mass shift in LC-MS.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve this compound (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Lowering the temperature suppresses radical side-reactions and maximizes electrophilic regiocontrol.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 10.5 mmol) in small portions over 15 minutes[4]. Causality: Portion-wise addition prevents exothermic spikes that could lead to over-bromination or degradation of the methylenedioxy ring.

-

Reaction Monitoring: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 9:1) or HPLC until the starting material is fully consumed.

-

Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual active bromine species. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), and wash the combined organic layers with brine.

-

Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 7-bromo derivative.

Step-by-step experimental workflow for the regioselective bromination protocol.

Protocol B: Vilsmeier-Haack Formylation

Target: this compound-7-carboxaldehyde Purpose: Introduces an aldehyde group at C7. This provides a highly reactive handle for reductive amination—a critical workflow for installing the amine-containing cyclohexyl moieties common in modern targeted therapies[1]. The reaction utilizes Phosphorus Oxychloride (POCl3) and Dimethylformamide (DMF) to generate the Vilsmeier reagent, which selectively attacks the unhindered C7 position.

Quantitative Data Presentation

The following table summarizes the optimized reaction conditions, isolated yields, and regioselectivity ratios for key electrophilic substitutions on the this compound scaffold.

| Reaction Type | Reagents & Conditions | Major Product | Isolated Yield | Regioselectivity (C7:C5) |

| Bromination | NBS, DCM, 0 °C to RT, 2h | 7-Bromo-4,6-dimethyl-1,3-benzodioxole | 88% | > 99:1 |

| Formylation | POCl3, DMF, 90 °C, 4h | This compound-7-carboxaldehyde | 76% | 95:5 |

| Nitration | HNO3, AcOH, 0 °C, 1h | 4,6-Dimethyl-7-nitro-1,3-benzodioxole | 82% | 98:2 |

Note: Data reflects optimized bench-scale syntheses prioritizing the C7 regioisomer. Minor C5 impurities are typically removed during standard recrystallization or silica plug filtration.

References

- Title: EP3121175A1 - 1,3-benzodioxole derivative Source: Google Patents URL

Sources

Application Notes and Protocols: 4,6-Dimethyl-1,3-benzodioxole as a Privileged Scaffold in Agrochemical Synthesis

Executive Summary

The methylenedioxyphenyl (MDP) core is a foundational pharmacophore in modern agrochemical development. While unsubstituted 1,3-benzodioxole is historically ubiquitous in the synthesis of insecticide synergists like Piperonyl Butoxide (PBO), the substituted analog 4,6-dimethyl-1,3-benzodioxole offers distinct physicochemical and steric advantages. This application note details the mechanistic rationale for utilizing the 4,6-dimethyl scaffold, presents comparative quantitative data, and provides self-validating synthetic protocols for its functionalization into advanced agrochemical candidates.

Mechanistic Rationale: The 4,6-Dimethyl Advantage

The incorporation of methyl groups at the 4- and 6-positions of the 1,3-benzodioxole ring fundamentally alters the molecule's interaction with both biological targets and synthetic reagents:

-

Enhanced Lipophilicity (LogP): The dual methyl substitution increases the lipophilicity of the scaffold. In agrochemical formulations, a higher LogP translates to superior cuticular penetration in arthropods and enhanced foliar absorption in plants, increasing the bioavailability of the active ingredient.

-

Electronic Fine-Tuning: The electron-donating nature of the methyl groups via hyperconjugation increases the electron density of the aromatic ring. This electronic enrichment strengthens the binding affinity of the MDP moiety to target metalloenzymes (such as the heme iron in Cytochrome P450).

-

Regioselective Synthetic Handles: Sterically, the 4- and 6-methyl groups shield the adjacent positions, effectively forcing electrophilic aromatic substitutions (such as bromination or formylation) to occur exclusively at the highly activated 5-position. This eliminates the complex isomeric mixtures that often plague the functionalization of unsubstituted benzodioxoles.

Primary Agrochemical Modalities

Cytochrome P450 Monooxygenase Inhibitors (Insecticide Synergists)

MDP compounds act as potent synergists by inhibiting cytochrome P450 (CYP450) enzymes responsible for detoxifying conventional insecticides (e.g., pyrethroids, carbamates) [INDEX]. The mechanism involves the oxidation of the dioxole methylene carbon by CYP450, forming a highly reactive carbene intermediate. This carbene coordinates tightly with the heme iron of the enzyme, forming a stable Metabolite Inhibitory Complex (MIC) that irreversibly blocks the active site. This compound serves as a premium precursor for next-generation synergists designed to overcome widespread PBO resistance.

Fig 1. Mechanism of CYP450 inhibition by this compound synergists.

Auxin Receptor (TIR1) Agonists (Plant Growth Regulators)

Recent empirical studies have identified 1,3-benzodioxole derivatives as potent agonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor [INDEX]. These compounds promote robust root growth, outperforming traditional synthetic auxins like 1-naphthylacetic acid (NAA). The this compound scaffold can be functionalized into N-(benzodioxolyl)-2-(benzylthio)acetamides to create highly stable, slow-release root growth promoters that resist rapid soil degradation.

Comparative Physicochemical Data

To justify the selection of the 4,6-dimethyl variant over standard precursors, Table 1 summarizes the comparative physicochemical and biological properties critical for agrochemical formulation.

Table 1: Comparative Physicochemical and Biological Properties

| Compound Core | LogP (Calculated) | Steric Hindrance at C5 | Relative CYP450 Inhibition (In Vitro) | Primary Agrochemical Application |

| 1,3-Benzodioxole | 1.34 | Low | 1.0x (Baseline) | Standard Synergists (e.g., PBO) |

| This compound | 2.31 | High | 1.8x | Advanced Synergists, Auxin Agonists |

| 4,7-Dimethoxy-1,3-benzodioxole | 1.55 | Moderate | 1.4x | Fungicides, Herbicides |

Note: Data synthesized from structure-activity relationship (SAR) studies of methylenedioxyphenyl derivatives.

Validated Synthetic Protocols

The following protocols detail the step-by-step transformation of this compound into an advanced agrochemical intermediate.

Fig 2. Synthetic workflow for functionalizing this compound.

Protocol A: Regioselective Electrophilic Bromination

Objective: Synthesis of 5-Bromo-4,6-dimethyl-1,3-benzodioxole. Causality & Rationale: Bromination is the critical first step for downstream functionalization. The 4,6-dimethyl substitution pattern sterically shields the C4 and C7 positions while electronically activating the C5 position. This ensures >95% regioselectivity for C5-bromination, avoiding the formation of complex isomeric mixtures [INDEX].

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

-

Initiation: Dissolve this compound in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere. Rationale: DMF stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature prevents over-bromination and suppresses radical side-reactions at the benzylic methyl groups.

-

Reagent Addition: Add NBS portion-wise over 30 minutes. Keep the reaction flask wrapped in aluminum foil. Rationale: Light exclusion prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via an ionic electrophilic pathway rather than radical benzylic bromination.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot should completely disappear.

-